Serotonin Creatine Sulfate Monohydrate
Description
Historical Perspectives on Serotonin (B10506) Salt Formulations
The journey to understanding serotonin began with its initial discovery and the subsequent challenge of isolating it in a stable, usable form. In 1948, a team of researchers at the Cleveland Clinic, including Maurice M. Rapport, Arda Green, and Irvine Page, successfully isolated a vasoconstrictor substance from beef serum. wikipedia.orgnews-medical.netbendbulletin.comclevelandclinic.org They named this substance "serotonin." bendbulletin.com A significant milestone in early serotonin research was the successful crystallization of the molecule, which was achieved in the form of a creatinine (B1669602) sulfate (B86663) salt. nih.gov This development was critical as it provided a stable and pure form of serotonin that could be easily handled, weighed, and dissolved for experimental purposes. jhu.edu The creation of Serotonin Creatine (B1669601) Sulfate Monohydrate marked a turning point, enabling researchers to conduct more controlled and quantitative studies on its physiological effects. jhu.edu The availability of this standardized salt formulation was instrumental in the initial characterization of serotonin's biological activities and paved the way for future investigations into its function as a neurotransmitter.
Strategic Importance in Neurotransmitter Pathway Investigation
The availability of a stable salt like Serotonin Creatine Sulfate Monohydrate has been of immense strategic importance for the investigation of neurotransmitter pathways. It has allowed researchers to meticulously study the synthesis, storage, release, and reuptake of serotonin, as well as its interactions with various receptors. chemimpex.com This has been fundamental to building our current understanding of the serotonergic system and its implication in various physiological and pathological processes.
The use of this compound has been pivotal in a variety of research applications, including:
Receptor Binding Assays: Providing a stable ligand to characterize and classify serotonin receptors.
In Vitro and In Vivo Studies: Enabling the investigation of serotonin's effects on cellular and systemic functions.
Pharmacological Research: Serving as a standard for the development and testing of new drugs targeting the serotonergic system. chemimpex.com
Detailed Research Findings
This compound has been utilized in a wide range of studies to elucidate the multifaceted roles of serotonin. For instance, it has been used to investigate the effects of serotonin on feeding motions in Caenorhabditis elegans and the chronotropic responses in the zebrafish heart. sigmaaldrich.com Such studies, which rely on the precise and consistent delivery of serotonin, are made possible by the use of this stable salt form.
The compound's utility extends to studies on the modulation of neuronal catecholamine production, highlighting the intricate interplay between different neurotransmitter systems. scientificlabs.co.uk Furthermore, research on the conformational analysis of various serotonin salts, including the creatinine sulfate form, has provided valuable insights into the structure-activity relationship of serotonin and how different counter-ions can influence its biological properties. nih.govresearchgate.net
Physicochemical Properties of this compound
The physical and chemical properties of this compound are crucial for its application in research. The following tables provide a summary of these key characteristics.
General Properties
| Property | Value |
| CAS Number | 61-47-2 |
| Molecular Formula | C₁₄H₂₃N₅O₇S |
| Molecular Weight | 405.43 g/mol sigmaaldrich.com |
| Appearance | White to off-white powder/crystals sigmaaldrich.comtcichemicals.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Solubility
| Solvent | Solubility |
| 0.1 M HCl | Soluble (freshly prepared solutions recommended) sigmaaldrich.com |
| DMSO | 20 mg/mL (49.33 mM) selleckchem.comselleckchem.com |
| Ethanol (95%) | Very slightly soluble (freshly prepared solutions recommended) sigmaaldrich.com |
| Absolute Ethanol | Insoluble sigmaaldrich.com |
| Water | Insoluble selleckchem.com |
Structure
2D Structure
Properties
Molecular Formula |
C14H23N5O7S |
|---|---|
Molecular Weight |
405.43 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2 |
InChI Key |
BKCXVJIGPVULPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Serotonin Creatine Sulfate Monohydrate
Advanced Crystallographic Investigations
Crystallographic techniques are pivotal in determining the precise atomic arrangement within the Serotonin (B10506) Creatine (B1669601) Sulfate (B86663) Monohydrate crystal.
Single Crystal X-ray Diffraction Analysis
The definitive molecular structure of Serotonin Creatine Sulfate Monohydrate was established through single-crystal X-ray diffraction. The foundational study in this area was conducted by Karle et al. in 1965, and the resulting structural data is cataloged in the Cambridge Structural Database with the reference code HTRCRS. iucr.org This analysis revealed the spatial arrangement of the serotonin cation, the creatine zwitterion, the sulfate anion, and the water molecule of hydration within the crystal lattice.
The crystallographic data from this seminal analysis provides the fundamental parameters of the unit cell, which are the basic repeating units of the crystal structure.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.38 Å |
| b | 8.04 Å |
| c | 18.06 Å |
| β | 106.33° |
| Z (molecules per unit cell) | 4 |
This data is based on the foundational study by Karle et al. (1965).
Powder X-ray Diffraction Characterization of Solid Phases
While single-crystal X-ray diffraction provides detailed structural information from a perfect crystal, powder X-ray diffraction (PXRD) is crucial for characterizing polycrystalline solids. For this compound, which is often supplied as a white to light-yellow crystalline powder, PXRD would be used to confirm the phase purity of a bulk sample, identify different crystalline forms (polymorphs) if they exist, and verify that the material matches the known crystal structure. tcichemicals.comsigmaaldrich.com Although specific PXRD patterns are not detailed in widely available literature, the crystalline nature of the commercially available compound confirms its solid-phase state. tcichemicals.combiosynth.com
Conformation of Serotonin within its Creatinine (B1669602) Sulfate Monohydrate Complex
Within the crystal, the conformation of the serotonin molecule—specifically the orientation of its ethylamine (B1201723) side chain relative to the indole (B1671886) ring—is dictated by a complex network of non-covalent interactions.
Interplay of Anionic and Zwitterionic Components in Serotonin Conformation
The conformation of the protonated serotonin cation is significantly influenced by its interactions with the surrounding sulfate anions and creatine zwitterions. The extensive network of hydrogen bonds formed between these components is a primary factor in stabilizing a specific conformation of the serotonin molecule within the crystal lattice. Research on various serotonin salts has indicated that hydrogen bonding tends to favor a more planar conformation of the serotonin molecule.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The stability of the this compound crystal structure is heavily reliant on a comprehensive three-dimensional network of hydrogen bonds. iucr.org These bonds involve the donor and acceptor groups on all four components of the complex:
Serotonin cation: The protonated amine group (-NH3+) and the hydroxyl (-OH) and indole (-NH) groups act as hydrogen bond donors.
Creatine zwitterion: The carboxylate group (-COO⁻) and imino groups (=NH, -NH-) act as hydrogen bond acceptors and donors.
Sulfate anion (SO₄²⁻): The oxygen atoms are strong hydrogen bond acceptors.
Water molecule (H₂O): Acts as both a hydrogen bond donor and acceptor, bridging different components.
Methodologies for Serotonin Creatine Sulfate Monohydrate Synthesis and Crystal Growth
Optimization of Crystallization Techniques
The formation of well-ordered crystals from a solution is a thermodynamically driven process that is kinetically controlled. The selection and optimization of the crystallization technique are therefore critical in obtaining crystals suitable for structural studies. For Serotonin (B10506) Creatine (B1669601) Sulfate (B86663) Monohydrate, two primary methods have been explored: solution freezing and controlled slow evaporation.
The solution freezing method, a less conventional approach for small organic molecules, has been successfully applied to the crystallization of Serotonin Creatine Sulfate Monohydrate. researchgate.net This technique involves the controlled freezing of a saturated solution of the compound. As the solvent freezes, the solute concentration in the remaining liquid phase increases, leading to supersaturation and subsequent nucleation and crystal growth. The morphology and quality of the resulting crystals are highly dependent on the freezing rate and the solvent system used.
Research has shown that crystals of this compound grown using the solution freezing technique can exhibit a distinct morphology compared to those obtained by traditional methods. researchgate.net While specific operational parameters for this compound are not extensively detailed in the literature, the general methodology involves dissolving the compound in a suitable solvent or solvent mixture at a concentration near its saturation point. The solution is then subjected to a controlled cooling ramp in a cryogenic bath or a programmable cooling stage. The rate of cooling is a critical parameter that needs to be optimized to control the nucleation density and the growth rate of the crystals. A slower cooling rate generally promotes the growth of fewer, larger, and higher-quality crystals.
Table 1: Comparison of Crystallization Techniques for this compound
| Technique | General Description | Observed Crystal Morphology for this compound researchgate.net |
| Solution Freezing | A saturated solution is subjected to controlled cooling to induce crystallization as the solvent freezes. | Often results in the formation of fine, needle-like crystals or dendritic structures. |
| Controlled Slow Evaporation | The solvent is slowly evaporated from a saturated solution, leading to a gradual increase in solute concentration and subsequent crystal growth. | Typically yields well-defined, prismatic, or block-like single crystals. |
Note: The observed crystal morphology can be influenced by various factors including solvent, temperature, and presence of impurities.
Controlled slow evaporation is a traditional and widely used method for growing high-quality single crystals of organic compounds, including this compound. researchgate.net This technique relies on the gradual removal of the solvent from a saturated solution, which slowly increases the solute concentration to the point of supersaturation, leading to the formation and growth of crystals.
The process typically involves dissolving the this compound in a suitable solvent in which it has moderate solubility. The choice of solvent is crucial and is often determined empirically. The solution is then filtered to remove any particulate matter that could act as unwanted nucleation sites. The filtered solution is placed in a vessel with a loosely fitted cover to allow for the slow escape of solvent vapor. The rate of evaporation is a key parameter and can be controlled by adjusting the opening of the container or by placing the setup in a controlled environment with stable temperature and minimal air currents. A slower evaporation rate generally leads to the formation of larger and more perfect crystals. For this compound, this method has been shown to produce crystals with a different morphology compared to the solution freezing method, often resulting in more well-formed, polyhedral crystals suitable for diffraction studies. researchgate.net
Strategies for Enhancing Crystal Quality for Structural Determination
The acquisition of high-resolution single-crystal X-ray diffraction data is critically dependent on the quality of the crystals. For complex organic salts like this compound, obtaining crystals that are of sufficient size, well-ordered, and free from defects can be challenging. Several strategies can be employed to enhance crystal quality.
One common approach is the use of seeding. Introducing a small, high-quality seed crystal into a supersaturated solution can promote controlled crystal growth on the seed, preventing spontaneous nucleation that often leads to a multitude of small, imperfect crystals. The seed provides a template for the ordered deposition of molecules from the solution, resulting in the growth of a larger, single crystal.
Another important strategy is the precise control over the rate of supersaturation. In both solution freezing and slow evaporation methods, a slow and steady approach to supersaturation is generally preferred. Rapid changes in temperature or solvent concentration can lead to the formation of defects, inclusions, or polycrystalline aggregates.
The purity of the starting material is also paramount. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification of the synthesized this compound prior to crystallization is a critical step.
Finally, the choice of solvent can significantly impact crystal quality. Different solvents can lead to different crystal packing arrangements (polymorphs) or solvates, each with its own characteristic crystal quality. Screening a variety of solvents and solvent mixtures is often necessary to identify the optimal conditions for growing high-quality crystals of this compound.
Table 2: Factors Influencing Crystal Quality and Strategies for Optimization
| Factor | Influence on Crystal Quality | Optimization Strategy |
| Rate of Supersaturation | Rapid supersaturation can lead to the formation of many small crystals or amorphous precipitate. | Employ slow cooling rates in solution freezing or slow evaporation rates. |
| Purity of Compound | Impurities can be incorporated into the crystal lattice, causing defects and disorder. | Recrystallize or chromatographically purify the compound before crystal growth attempts. |
| Solvent System | The solvent can affect solubility, molecular conformation, and crystal packing. | Screen a variety of solvents and solvent mixtures to find optimal conditions. |
| Nucleation Control | Uncontrolled nucleation leads to a large number of small crystals. | Use seeding with a pre-existing high-quality crystal; control dust and vibrations. |
| Temperature Stability | Temperature fluctuations can affect solubility and lead to dissolution and regrowth cycles, introducing defects. | Maintain a constant and stable temperature environment during crystal growth. |
Biochemical and Neuropharmacological Research Applications of Serotonin Creatine Sulfate Monohydrate
Elucidating Serotonin (B10506) Receptor Interactions
The unique structure of serotonin creatine (B1669601) sulfate (B86663) monohydrate makes it a subject of interest for researchers studying its interactions with serotonin receptors. chemimpex.com However, specific data on its binding affinity and functional activity at various receptor subtypes are not extensively documented in peer-reviewed publications.
Comprehensive agonist activity profiling, including measurements of potency (e.g., EC₅₀ values) and efficacy of serotonin creatine sulfate monohydrate at various serotonin receptors, has not been detailed in accessible research. While the serotonin component implies agonist activity, specific functional assay data for the compound as a whole is not published.
Modulation of Neurotransmitter Systems in Pre-clinical Contexts
The application of this compound in pre-clinical research is aimed at understanding its influence on neurotransmitter systems.
This compound is instrumental in the study of neurotransmitter functions, with a particular focus on serotonin pathways which are critical for understanding mood disorders. chemimpex.com However, specific research detailing the dynamic impact of this compound on serotonin synthesis, release, reuptake, and metabolism is not extensively described in the available literature. Studies on the related compound, creatine monohydrate, have shown an ability to modulate brain serotonin levels in a sex-specific manner in animal models, but this cannot be directly attributed to this compound. mdpi.comnih.gov
It has been stated that serotonin creatine sulfate stimulates the neuronal production of catecholamines. scientificlabs.co.uksigmaaldrich.com However, detailed studies providing quantitative data on this effect or elucidating the underlying mechanisms are not available.
Research on the related but distinct compound, creatine monohydrate, suggests an interaction with the dopaminergic system. For example, studies in mice have explored the antidepressant-like effects of creatine involving dopaminergic activation. researchgate.net Additionally, creatine supplementation has been investigated for its effects on brain dopamine levels following exhaustive exercise in humans. redalyc.org It is important to note that these findings pertain to creatine monohydrate and not this compound.
Investigation in Animal Models of Neurobiological Function
This compound has been utilized in a variety of animal models to investigate the effects of serotonin on behavior and physiology. chemimpex.com Specific applications include studies on:
Feeding motions in Caenorhabditis elegans scientificlabs.co.uksigmaaldrich.com
Chronotropic responses of the heart in zebrafish (Danio rerio) scientificlabs.co.uksigmaaldrich.com
Isthmus peristalsis scientificlabs.co.uksigmaaldrich.com
The response of ascending interneurons to sensory stimulation in crayfish.
While these studies demonstrate the use of the compound in diverse biological systems, detailed findings from these investigations as they pertain to broader neurobiological functions like mood and cognition are not extensively published.
It is noteworthy that a significant body of research exists for the effects of creatine monohydrate in animal models of depression and cognitive function. mdpi.comnih.govnih.gov These studies have shown, for example, that dietary creatine monohydrate can have antidepressant-like effects in female rats by increasing serotonin levels in the prefrontal cortex and striatum. mdpi.comnih.gov However, these findings are specific to creatine monohydrate and cannot be directly extrapolated to this compound.
Effects on Behavioral Phenotypes (e.g., feeding motions, chronotropic responses, isthmus peristalsis)
The compound has been instrumental in elucidating the role of serotonin in fundamental behavioral patterns across different species. Research applications have demonstrated its utility in studying invertebrate and vertebrate model organisms.
Feeding Motions: In studies involving the nematode Caenorhabditis elegans, this compound has been used to analyze its influence on feeding motions. scientificlabs.co.uksigmaaldrich.com These experiments help decode the neural circuits that govern food intake and related behaviors.
Chronotropic Responses: Researchers have applied the compound to study the chronotropic (heart rate) responses to serotonin in the zebrafish heart. scientificlabs.co.uksigmaaldrich.com This line of inquiry provides insights into the cardiovascular effects of serotonin and its receptor pathways.
Isthmus Peristalsis: The effect of serotonin on the peristaltic movements of the isthmus has also been investigated using this compound, contributing to the understanding of its role in gastrointestinal motility. scientificlabs.co.uksigmaaldrich.com
Table 1: Research Applications in Behavioral Phenotype Analysis An interactive data table is available in the web version of this article.
| Model Organism | Behavioral Phenotype Studied | Research Focus |
|---|---|---|
| Caenorhabditis elegans | Feeding Motions | Neural control of food intake |
| Zebrafish (Danio rerio) | Chronotropic Responses | Cardiovascular effects of serotonin |
Analysis of Brain Bioenergetics and Neuroprotection Mechanisms
While research on the combined salt is specific, studies on its components, particularly creatine, provide significant insights into brain bioenergetics and neuroprotection. Creatine is crucial for cellular energy homeostasis, and its supplementation has been shown to increase brain creatine stores, which may enhance cognitive function, especially under metabolically stressful conditions like hypoxia or sleep deprivation. hapres.com
The brain requires a constant supply of energy in the form of adenosine (B11128) triphosphate (ATP) to maintain essential functions. hapres.com Creatine plays a vital role in this process by regenerating ATP from adenosine diphosphate (ADP) via the phosphocreatine (B42189) system. drugbank.com This mechanism is fundamental to neuroprotection, as it helps buffer cellular energy levels and protect neurons from metabolic and neurotoxic insults. nih.gov Studies suggest that creatine may offer neuroprotective effects in conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease by reducing oxidative stress and mitochondrial damage. nih.govnih.gov
Sex-Differentiated Responses in Brain Neurotransmitter Levels and Pre-clinical Behavioral Assays
Research into the effects of the components of this compound has revealed significant sex-based differences in neurotransmitter levels and behavioral outcomes. Studies using creatine monohydrate in animal models of depression have shown distinct responses between males and females.
In female rats, dietary creatine supplementation has been observed to increase serotonin levels in the prefrontal cortex and striatum, correlating with antidepressant-like effects in behavioral assays such as the forced swim test. nih.govresearchgate.netnih.govmdpi.com Conversely, in male rats, the same supplementation reduced serotonin in the striatum and hippocampus and did not produce an antidepressant effect on its own. nih.govnih.govmdpi.com
Interestingly, when combined with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine, creatine supplementation enhanced the efficacy of the SSRI in males, significantly increasing striatal creatine and serotonin levels. nih.govresearchgate.netmdpi.com These findings underscore the importance of considering sex as a biological variable in neuropharmacological research and suggest that creatine may modulate the serotonergic system in a sex-dependent manner. nih.govresearchgate.net Preclinical evidence has consistently shown that the antidepressant-like response to creatine is more pronounced in female rodents. nih.govresearchgate.net
Table 2: Sex-Differentiated Effects of Creatine Supplementation on Brain Serotonin in Rats An interactive data table is available in the web version of this article.
| Sex | Brain Region | Effect on Serotonin Levels | Behavioral Outcome (Antidepressant-like effect) |
|---|---|---|---|
| Female | Prefrontal Cortex | Increased nih.govnih.govmdpi.com | Yes nih.govnih.govmdpi.com |
| Female | Striatum | Increased nih.govnih.govmdpi.com | Yes nih.govnih.govmdpi.com |
| Male | Striatum | Reduced nih.govnih.govmdpi.com | No (alone); Yes (with SSRI) nih.govmdpi.com |
Application in Biochemical Assays for Neurochemical Quantification
This compound serves as a vital tool in various biochemical applications, primarily in neuroscience research focusing on mood regulation and neuropharmacology. chemimpex.com Its stability and known chemical properties make it an excellent standard for the quantification of serotonin and its metabolites in biological samples. chemimpex.com
Radiolabeled versions of the compound, such as tritiated 5-Hydroxytryptamine Creatinine (B1669602) Sulfate, are used in receptor binding assays. revvity.com These assays are crucial for:
Determining the expression levels of serotonin receptors (Bmax).
Calculating the dissociation constants (Kd) of ligands.
Studying the kinetics of ligand-receptor binding (kon and koff).
Assessing the inhibitory constants (Ki) of potential therapeutic agents that target the serotonin system. revvity.com
The use of this compound as a reference standard ensures the accuracy and reproducibility of experimental results, which is fundamental for advancing the understanding of serotonergic pathways and for the development of new psychiatric medications. chemimpex.com
Advanced Analytical Methods for Serotonin Creatine Sulfate Monohydrate Characterization in Research
Spectroscopic Techniques for Structural and Vibrational Analysis
Spectroscopic methods are indispensable for probing the molecular structure and vibrational modes of Serotonin (B10506) Creatine (B1669601) Sulfate (B86663) Monohydrate. By analyzing the interaction of the compound with electromagnetic radiation, researchers can confirm its identity, ascertain its structural integrity, and understand the intricate bonding within the crystal lattice.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique molecular fingerprint. For Serotonin Creatine Sulfate Monohydrate, the IR spectrum is a composite of the vibrational modes of its four distinct components: the serotonin cation, the creatine zwitterion, the sulfate anion, and the water molecule.
While a complete experimental spectrum for the complex is not widely published, its features can be predicted by examining its constituents. The gas-phase IR spectrum of protonated serotonin shows numerous distinguishable features between 530 and 1885 cm⁻¹. ru.nlnih.gov Key vibrational bands for the complex would include:
Serotonin Moiety :
O-H stretching from the phenolic hydroxyl group.
N-H stretching from the indole (B1671886) ring and the protonated primary amine of the ethylamine (B1201723) side chain (typically in the 3500-3300 cm⁻¹ region). researchgate.net
Aromatic C-H and C=C stretching from the indole ring.
CH₂ scissoring modes from the ethylamine side chain. researchgate.net
Creatine Moiety :
N-H stretching from the guanidinium (B1211019) group.
Asymmetric and symmetric stretching of the carboxylate (COO⁻) group.
C=N stretching of the guanidinium group.
Sulfate Anion : The sulfate ion (SO₄²⁻), with tetrahedral symmetry, exhibits a strong, broad absorption band corresponding to the asymmetric stretching mode (ν₃) typically around 1100-1130 cm⁻¹. dtic.milresearchgate.net The symmetric stretch (ν₁) may appear as a weaker band around 980 cm⁻¹. researchgate.net
Water of Hydration : Broad O-H stretching bands are expected in the 3500-3200 cm⁻¹ region, with a bending vibration (scissoring) around 1640 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound based on its components.
| Functional Group | Component | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H Stretch (Indole, Amine) | Serotonin | 3500 - 3300 | Stretching |
| O-H Stretch (Phenol) | Serotonin | ~3600 - 3200 (Broad) | Stretching |
| O-H Stretch (Hydrate) | Water | ~3500 - 3200 (Broad) | Stretching |
| C-H Stretch (Aromatic) | Serotonin | ~3100 - 3000 | Stretching |
| N-H Stretch (Guanidinium) | Creatine | ~3300 - 3100 | Stretching |
| C=O Stretch (Carboxylate) | Creatine | ~1610 - 1550 | Asymmetric Stretch |
| O-H Bend (Hydrate) | Water | ~1640 | Bending (Scissoring) |
| C=C Stretch (Aromatic) | Serotonin | ~1558 | Stretching |
| S=O Stretch (Sulfate) | Sulfate | ~1130 - 1100 (Broad) | Asymmetric Stretch (ν₃) |
| S=O Stretch (Sulfate) | Sulfate | ~980 | Symmetric Stretch (ν₁) |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in IR spectra. The Raman spectrum of this compound would feature characteristic shifts from all its components.
Serotonin Moiety : The indole ring of serotonin produces a rich Raman spectrum with characteristic vibrations. Studies have identified numerous peaks, including prominent bands at approximately 759, 835, 1235, 1356, 1435, and 1550 cm⁻¹. mdpi.com These correspond to various ring breathing and stretching modes.
Creatine Moiety : Creatine monohydrate also has a distinct Raman profile. Key peaks are associated with the phosphate (B84403) apatite (~960 cm⁻¹) and collagen matrix (amide I, ~1665 cm⁻¹) when analyzing its effects in biological tissue, highlighting its own characteristic signals. researchgate.net
Sulfate Anion : The symmetric stretching mode (ν₁) of the sulfate ion gives rise to a very strong and sharp peak, typically around 981 cm⁻¹, which is a hallmark of the sulfate group in Raman spectroscopy.
The table below outlines some of the principal Raman shifts expected for the compound.
| Component | Expected Raman Shift (cm⁻¹) | Assignment |
| Serotonin | 759 | Indole Ring Mode |
| Serotonin | 835 | Indole Ring Mode |
| Serotonin | 1356 | CH₂ Twisting/Deformation |
| Serotonin | 1550 | Indole Ring Stretching |
| Creatine | ~960 | Phosphate Apatite (from tissue studies) |
| Creatine | ~1665 | Amide I |
| Sulfate | ~981 | Symmetric S-O Stretch (ν₁) |
Mass Spectrometry for Metabolomic and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight, confirm the elemental composition, and elucidate the structure of compounds.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments produced from a selected precursor ion. This technique is invaluable for structural elucidation and for quantifying metabolites in complex biological samples. For this compound, MS/MS would be used to confirm the identity of the serotonin and creatine components.
In a typical experiment, the complex would be introduced into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, the serotonin molecule would be observed as a protonated species [Serotonin + H]⁺ at an m/z of approximately 177. This precursor ion would then be selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions would be analyzed, providing a fragmentation pattern that is characteristic of serotonin. Similarly, the creatine component could be analyzed. Online databases such as METLIN are critical resources for comparing experimentally obtained MS/MS spectra with reference data for metabolite identification. springermedizin.denih.govacs.org
Thermal Analysis for Solid-State Properties and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing the solid-state properties of this compound, including its stability, hydration state, and decomposition profile.
Based on studies of creatine monohydrate, a multi-stage thermal decomposition can be predicted for the complex salt:
Dehydration : Creatine monohydrate is known to dehydrate, losing its molecule of water at temperatures between 97°C and 125°C. nih.govresearchgate.net This initial mass loss corresponding to one mole of water per mole of compound would be clearly observable by TGA.
Intramolecular Cyclization : Following dehydration, at temperatures above 230°C, the resulting anhydrous creatine undergoes an intramolecular cyclization to form creatinine (B1669602), with the loss of an additional water molecule. nih.govresearchgate.net
Decomposition : The serotonin component and the newly formed creatinine would then decompose at higher temperatures. Creatinine melts with decomposition at approximately 290°C. nih.gov
The following table summarizes the expected thermal events for this compound.
| Temperature Range (°C) | Event | Technique | Observation |
| 97 - 125 | Loss of Water of Hydration | TGA / DSC | Mass loss corresponding to 1 mole H₂O; Endotherm |
| > 230 | Cyclization of Creatine to Creatinine | TGA / DSC | Mass loss corresponding to 1 mole H₂O; Exotherm |
| ~290 | Melting with Decomposition of Creatinine | TGA / DSC | Significant mass loss; Complex thermal events |
| > 290 | Decomposition of Serotonin and Sulfate | TGA | Further significant mass loss |
Spectrophotometric Approaches for Solution-Based Characterization
UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple yet powerful technique for quantitative analysis and for characterizing compounds containing chromophores.
The UV-Vis spectrum of this compound in solution is dominated by the serotonin moiety, as it contains the indole chromophore. Creatine has a maximum absorption peak around 220 nm, while creatinine's peak is at 230 nm. nih.gov Serotonin exhibits a more complex spectrum with multiple absorption peaks. Studies have reported absorption maxima for serotonin at approximately 220 nm, 275 nm, and a shoulder around 295-300 nm. researchgate.netnih.gov The peak at 277 nm is often cited as the maximum absorbance peak (λₘₐₓ). researchgate.net The exact positions and intensities of these peaks can be influenced by the solvent and pH of the solution. This technique is highly useful for quantifying the concentration of the compound in solution using the Beer-Lambert law.
| Compound Component | Reported λₘₐₓ (nm) |
| Serotonin | ~220, ~277, ~295 |
| Creatine | ~220 |
| Creatinine | ~230 |
Future Directions and Emerging Research Domains
Development and Investigation of Novel Serotonin (B10506) Creatine (B1669601) Sulfate (B86663) Analogues
The development of novel analogues of serotonin creatine sulfate represents a promising frontier for neuropharmacology. While research on direct analogues of this specific salt complex is not extensively documented, the broader field of serotonin receptor ligand synthesis provides a roadmap for future investigations. The primary goals for creating such analogues would be to enhance receptor subtype selectivity, improve pharmacokinetic properties, and modulate biological activity.
Future research could focus on modifications to the serotonin molecule while retaining the creatine sulfate salt form to potentially influence solubility and bioavailability. Structural modifications could include substitutions on the indole (B1671886) ring of serotonin or alterations to the ethylamine (B1201723) side chain. These changes could lead to analogues with higher affinity and selectivity for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7). The synthesis and evaluation of novel 1,3,5-triazine derivatives and 3-aminochroman derivatives with high affinity for serotonin receptors serve as examples of the chemical strategies that could be adapted for this purpose semanticscholar.orgjefferson.edu.
The investigation of these novel analogues would involve a battery of in vitro and in vivo assays to characterize their binding profiles, functional activities (as agonists, antagonists, or allosteric modulators), and behavioral effects. A key area of interest would be to explore their therapeutic potential in animal models of neurological and psychiatric disorders, such as depression and anxiety nih.gov.
Table 1: Potential Modifications for Novel Serotonin Creatine Sulfate Analogues
| Molecular Scaffold | Potential Modification Site | Desired Outcome |
|---|---|---|
| Serotonin (Indole Ring) | Position 2, 4, 6, or 7 | Altered receptor selectivity and affinity |
| Serotonin (Ethylamine Side Chain) | N-alkylation or substitution | Modified potency and metabolic stability |
Advanced Computational Studies on Ligand-Receptor Binding and Dynamics
Computational chemistry and molecular modeling offer powerful tools to investigate the interactions between serotonin creatine sulfate and its target receptors at an atomic level. While specific computational studies on the monohydrate salt complex are not prevalent, the methodologies applied to serotonin and its derivatives can be extended to this compound.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of serotonin creatine sulfate when bound to various serotonin receptors. These simulations can reveal key amino acid residues involved in the binding process, the stability of the ligand-receptor complex, and the conformational changes that lead to receptor activation or inhibition chemrxiv.orgnih.gov. For instance, simulations could elucidate the role of electrostatic interactions and hydrogen bonding in the binding of the serotonin moiety to the receptor's active site chemrxiv.org.
Docking Studies: Molecular docking can be employed to predict the binding orientation and affinity of serotonin creatine sulfate and its hypothetical analogues to different serotonin receptor subtypes. This approach can aid in the rational design of new analogues with improved selectivity and potency. By comparing the docking scores and binding poses of a series of analogues, researchers can establish structure-activity relationships (SAR) to guide synthetic efforts nih.gov.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the electronic interactions during ligand binding, hybrid QM/MM methods can be utilized. These studies can provide valuable information on the charge distribution and energetics of the binding event, contributing to a more accurate prediction of ligand affinity and efficacy.
Table 2: Computational Approaches for Studying Serotonin Creatine Sulfate-Receptor Interactions
| Computational Method | Research Focus | Potential Insights |
|---|---|---|
| Molecular Docking | Prediction of binding mode and affinity | Identification of key interacting residues; virtual screening of analogues |
| Molecular Dynamics (MD) | Dynamic behavior of the ligand-receptor complex | Understanding of binding stability and conformational changes |
Exploration of Serotonin Creatine Sulfate Monohydrate in Ex Vivo and In Vitro Neurochemical Models
This compound has been utilized in a variety of ex vivo and in vitro models to probe the functional roles of serotonin in neural circuits. Future research is poised to leverage more sophisticated models to gain deeper insights into its neurochemical effects.
In Vitro Studies:
Cultured Neurons and Glia: The compound can be applied to primary neuronal cultures or cell lines expressing specific serotonin receptors to study its effects on intracellular signaling pathways, gene expression, and neuronal excitability. For example, its application to cultured myenteric neurons has been used to study gastrointestinal motility jneurosci.org.
Brain Slice Electrophysiology: In vitro brain slice preparations allow for the detailed investigation of how serotonin creatine sulfate modulates synaptic transmission and neuronal firing in specific brain regions. Studies have used this compound to examine its depolarizing effects on neurons in the intergeniculate leaflet of the thalamus researchgate.net. It has also been used to study its effects on action potentials in bullfrog dorsal root ganglion cells nih.gov.
Organoids: Human-derived gut organoids can be used to measure real-time serotonin secretion and reuptake, providing a platform to study the effects of compounds like serotonin creatine sulfate on gut neurochemistry in a human-relevant context nih.gov.
Ex Vivo Studies:
Brain Tissue Preparations: Ex vivo brain tissue can be used for receptor binding assays using radiolabeled ligands to determine the affinity of serotonin creatine sulfate for different serotonin receptor subtypes. Radiolabeled hydroxytryptamine creatinine (B1669602) sulfate is available for such studies revvity.com.
Synaptosomes: The use of synaptosomes, isolated nerve terminals, can help in studying the compound's effect on neurotransmitter release and reuptake mechanisms.
Model Organisms: The compound has been used in model organisms like Caenorhabditis elegans to study feeding behaviors and in zebrafish to investigate chronotropic responses of the heart, demonstrating its utility in whole-organism physiological studies sigmaaldrich.comsigmaaldrich.com.
Table 3: Applications of this compound in Neurochemical Models
| Model System | Research Application | Key Findings/Potential Discoveries |
|---|---|---|
| Cultured Neurons | Investigation of cellular signaling cascades | Elucidation of downstream effects of receptor activation |
| Brain Slices | Analysis of synaptic plasticity and excitability | Understanding of circuit-level modulation by serotonin |
| Gut Organoids | Real-time measurement of serotonin dynamics | Insights into gut-brain axis signaling |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing serotonin creatine sulfate monohydrate?
- Methodological Answer : Synthesis typically involves combining serotonin with creatine sulfate under controlled pH and temperature conditions. Characterization requires techniques like X-ray crystallography for structural confirmation and HPLC for purity analysis. For solubility profiling, glacial acetic acid is recommended as a solvent (solubility: 0.01M aqueous solution at pH 3.6) . Stability testing should include thermogravimetric analysis (decomposition at 215°C) and pH-dependent solubility studies .
Q. How can researchers assess the stability of this compound in experimental solutions?
- Methodological Answer : Use HPLC with a C-18 column (250 × 4.6 cm) and UV detection at 205 nm, employing 0.045 M ammonium sulfate as the mobile phase. Monitor degradation products like creatinine and citric acid, and include internal standards (e.g., 4-(2-aminoethyl) benzene sulfonamide) for quantification accuracy . Storage should avoid light and moisture, with solutions prepared at pH 2–6.4 to prevent hydrolysis .
Q. What protocols are recommended for detecting this compound in biological samples?
- Methodological Answer : Utilize enzymatic assays (e.g., Creatinine Assay Kits) with spectrophotometric detection. For complex matrices, pre-treat samples to remove interferents like sarcosine or excess creatine by incorporating sample background controls. Duplicate measurements and calibration against standardized creatinine solutions are critical for reproducibility .
Advanced Research Questions
Q. How should experimental designs account for serotonin-induced behavioral endpoints in model organisms?
- Methodological Answer : In C. elegans egg-laying assays, prepare NGM plates with 26 mM this compound. Stage late L4 larvae and monitor paralysis onset to attribute egg counts to individual worms. Include controls without serotonin to differentiate baseline behavior from pharmacologically induced effects .
Q. How can researchers resolve contradictions in clinical data on serotonin-creatine interactions in depression studies?
- Methodological Answer : Address variability by standardizing creatine dosage (e.g., 5–20 g/day), treatment duration (>8 weeks), and participant stratification (e.g., sex-specific responses). In a double-blind trial by Lyoo et al., 5 g creatine monohydrate for 8 weeks enhanced SSRI efficacy in women, whereas shorter durations (4 weeks) and smaller cohorts (Nemets et al.) showed no effect. Meta-analyses should prioritize studies with comparable methodologies .
Q. What strategies mitigate interference from endogenous creatine/creatinine in serotonin pathway studies?
- Methodological Answer : Employ LC-MS/MS for simultaneous quantification of serotonin, creatine, and creatinine. In enzymatic assays, pre-incubate samples with sarcosine oxidase to eliminate background creatine interference. Validate methods using spiked recovery experiments in relevant biological matrices .
Q. How do serotonin and creatine transport mechanisms influence experimental outcomes in neurological models?
- Methodological Answer : Use blood-brain barrier (BBB) models (e.g., in vitro co-cultures of endothelial cells and astrocytes) to study transport kinetics. Radiolabeled creatine (³H-creatine) and serotonin (¹⁴C-5-HT) can quantify uptake efficiency, while inhibitors like guanidinoacetate assess competitive transport .
Q. What statistical approaches are optimal for analyzing dose-response relationships in serotonin-creatine synergy studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. For small-sample trials (n < 20), use Bayesian hierarchical models to account for inter-study variability. Pairwise comparisons between creatine-augmented and mono-therapy groups should adjust for multiple testing (e.g., Bonferroni correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
